Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one
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Overview
Description
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one is a chiral organic compound with the molecular formula C7H10O2 It is a bicyclic lactone, which means it contains a lactone ring fused to another ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a hydroxy acid or hydroxy ester. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are typically derived from readily available feedstocks, and the reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: This compound has a similar bicyclic structure but contains a double bond, which can affect its reactivity and applications.
(1R,5S)-3-Oxabicyclo[3.3.0]octane-2-one: The enantiomer of Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one, which may have different biological activities and properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting three-dimensional structure. This configuration can lead to distinct interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWXKXJCQYNDFY-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC(=O)[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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